(2E,4E)-5-Phenyl-penta-2,4-dien-1-OL
CAS No.:
Cat. No.: VC4015643
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O |
|---|---|
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | (2E,4E)-5-phenylpenta-2,4-dien-1-ol |
| Standard InChI | InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-9,12H,10H2/b6-2+,9-5+ |
| Standard InChI Key | VEWUTMSLGMROMK-VDESZNBCSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C=C/CO |
| SMILES | C1=CC=C(C=C1)C=CC=CCO |
| Canonical SMILES | C1=CC=C(C=C1)C=CC=CCO |
Introduction
Chemical Identity and Structural Characteristics
(2E,4E)-5-Phenyl-penta-2,4-dien-1-OL (CAS: 58506-33-5) is an unsaturated alcohol with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol . Its IUPAC name, (2E,4E)-5-phenylpenta-2,4-dien-1-ol, reflects the stereochemistry of the double bonds at positions 2 and 4, which adopt an E configuration. The compound features a phenyl group at the terminal position of the pentadienol chain, contributing to its conjugation and reactivity.
Stereochemical and Electronic Properties
The extended conjugation across the pentadienol system results in distinct electronic properties, including a planar geometry that facilitates π-orbital overlap. This conjugation stabilizes the molecule and influences its reactivity in cycloaddition and oxidation reactions. Nuclear magnetic resonance (NMR) studies of related dienals, such as (2E,4E)-5-phenylpenta-2,4-dienal, reveal characteristic coupling constants (J = 15.2–15.3 Hz for trans olefinic protons) , which can be extrapolated to predict the dienol’s spectral behavior.
Synthesis and Optimization
The primary synthetic route to (2E,4E)-5-Phenyl-penta-2,4-dien-1-OL involves the reduction of ethyl 5-phenyl-2,4-pentadienoate using DIBAL-H under inert conditions .
Stepwise Procedure and Conditions
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Substrate Preparation: A solution of ethyl 5-phenyl-2,4-pentadienoate in dry dichloromethane (DCM) is cooled to -78°C under argon.
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Reduction: DIBAL-H (1M in hexane) is added dropwise, and the mixture is stirred for 1.5 hours at -78°C.
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Quenching and Workup: The reaction is quenched with 10% aqueous NaOH, warmed to room temperature, and stirred for an additional hour. Organic layers are separated, washed with brine, dried over MgSO₄, and concentrated.
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Purification: Flash column chromatography yields the pure dienol with a 69% isolated yield .
Table 1: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | -78°C |
| Solvent | Dichloromethane/Hexane |
| Reducing Agent | DIBAL-H (1M in hexane) |
| Reaction Time | 1.5 hours |
| Yield | 69% |
This method, reported by Biletskyi et al. , emphasizes the importance of low-temperature conditions to prevent over-reduction or side reactions.
Applications in Organic Synthesis
(2E,4E)-5-Phenyl-penta-2,4-dien-1-OL serves as a versatile intermediate in:
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Diels-Alder Reactions: The conjugated diene system can act as a diene in [4+2] cycloadditions to form six-membered rings.
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Cross-Coupling Reactions: Palladium-catalyzed transformations, as demonstrated in the synthesis of dienals , may utilize the dienol as a substrate for further functionalization.
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Natural Product Synthesis: Its structure aligns with fragments found in terpenoids and polyketides, suggesting potential utility in total synthesis.
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